molecular formula C11H16FNO B13242197 1-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol

1-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol

Cat. No.: B13242197
M. Wt: 197.25 g/mol
InChI Key: DEFDZVJAMVOAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol is a secondary amine-alcohol hybrid compound characterized by a fluorinated benzyl group attached to an amino-propanol backbone. The 2-fluorophenyl substituent confers distinct electronic and steric properties, while the 2-methylpropan-2-ol moiety enhances solubility in polar solvents due to its hydroxyl group. Its synthesis likely involves nucleophilic substitution or reductive amination routes common to analogous compounds .

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

1-[(2-fluorophenyl)methylamino]-2-methylpropan-2-ol

InChI

InChI=1S/C11H16FNO/c1-11(2,14)8-13-7-9-5-3-4-6-10(9)12/h3-6,13-14H,7-8H2,1-2H3

InChI Key

DEFDZVJAMVOAFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=CC=CC=C1F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol typically involves the reaction of 2-fluorobenzylamine with acetone in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as OH-, NH2-, in polar solvents like water or dimethyl sulfoxide (DMSO).

Major Products Formed:

Scientific Research Applications

1-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of metabolic pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (IUPAC) Substituents/Modifications Molecular Formula CAS No. Key Applications/Notes References
1-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol 2-fluorophenyl, amino-propanol C₁₁H₁₆FNO Not provided Potential intermediate; polarity-driven solubility
1-(2-Fluorophenyl)-2-methylpropan-2-amine hydrochloride 2-fluorophenyl, amine hydrochloride C₁₀H₁₅ClFN 1957-24-0 Medical intermediate; enhanced stability via salt formation
1-(Fluorophenyl)propan-2-ylamine Fluorophenyl, methylamine branch C₁₀H₁₄FN Not provided Bioactive precursor; reduced polarity
1-(2-Allyl-phenoxy)-3-amino-propan-2-ol Allyl-phenoxy, amino-propanol C₁₂H₁₇NO₂ 32352-07-1 Synthetic intermediate; allyl group enhances reactivity
(2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol Methoxyethyl-phenoxy, isopropylamino C₁₅H₂₄NO₃ 163685-38-9 Impurity in pharmaceuticals; altered pharmacokinetics

Functional and Pharmacological Differences

  • Solubility: The hydroxyl group in 2-methylpropan-2-ol improves aqueous solubility relative to non-hydroxylated derivatives like 1-(2-Fluorophenyl)-2-methylpropan-2-amine hydrochloride, which relies on salt formation for solubility .
  • Reactivity: Allyl-substituted analogues (e.g., 1-(2-Allyl-phenoxy)-3-amino-propan-2-ol ) exhibit higher reactivity in radical or addition reactions due to the allyl group, unlike the target compound’s stable benzyl-amino linkage.

Impurity Profiles and Stability

Pharmaceutical impurities such as (2RS)-1-[4-(2-Hydroxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (CAS 62572-94-5) highlight the importance of substituent positioning. The target compound’s 2-fluorophenyl group may reduce unintended byproduct formation compared to para-substituted impurities, which are more prone to oxidative degradation.

Research Findings and Trends

  • Synthetic Optimization : Derivatives with branched alkylamines (e.g., 2-methylpropan-2-ol) show improved stereochemical control in synthesis compared to linear-chain analogues .
  • Regulatory Considerations : Impurity profiles of related compounds (e.g., EP-listed impurities in ) underscore the need for rigorous purification protocols to mitigate toxicity risks.

Biological Activity

1-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol, also known by its CAS number 1184377-47-6, is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H16FNOC_{11}H_{16}FNO and a molecular weight of approximately 197.25 g/mol. Its structure features a fluorinated phenyl group attached to a methylpropan-2-ol backbone, which includes a hydroxyl group that enhances its reactivity and biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to 1-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol exhibit significant anticancer properties. For instance, related compounds have been evaluated by the National Cancer Institute (NCI) using their 60-cell line assay protocol. The results showed that many of these compounds demonstrated cytotoxic effects against various cancer cell lines, with mean growth inhibition values indicating their potential as therapeutic agents.

CompoundMean GI50 (μM)Most Sensitive Cell Line
Compound A15.72HOP-62 (NSCLC)
Compound B50.68OVCAR-8 (Ovarian)
Compound C<10DU-145 (Prostate)

The above table summarizes the growth inhibition rates for several structurally similar compounds tested against human tumor cell lines, highlighting the promising anticancer activity associated with these types of compounds.

The mechanism of action for 1-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol is believed to involve interaction with specific molecular targets within cancer cells. The presence of the fluorine atom may enhance binding affinity to certain receptors or enzymes, potentially leading to modulation of signaling pathways involved in cell proliferation and apoptosis.

Study on Antitumor Activity

A notable study assessed the antitumor activity of a related compound featuring a similar structural motif. The study employed a single-dose assay across a panel of approximately sixty cancer cell lines and reported significant efficacy against non-small cell lung cancer (NSCLC) and other malignancies. The average growth inhibition was calculated using the Sulforhodamine B (SRB) assay, revealing that compounds with similar structures could effectively inhibit tumor cell growth.

Pharmacokinetics and Drug-Like Properties

The pharmacokinetic profile of 1-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol has yet to be fully characterized; however, preliminary evaluations suggest favorable drug-like properties based on Lipinski's Rule of Five. These evaluations indicate that the compound may possess suitable absorption and distribution characteristics for further development as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.